N-Ethylprop-2-ynamide
Overview
Description
N-Ethylprop-2-ynamide is an organic compound characterized by the presence of an ethyl group attached to a prop-2-ynamide structure. This compound belongs to the class of ynamides, which are nitrogen-substituted alkynes. Ynamides are known for their unique reactivity and versatility in organic synthesis, making them valuable building blocks in the construction of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethylprop-2-ynamide typically involves the reaction of an amide with an alkyne or its derivatives. One common method is the copper-catalyzed coupling of amides with alkynes. This reaction proceeds under mild conditions and offers high regioselectivity. Another approach involves the use of trichloroethene as a two-carbon synthon, which reacts with amides to form ynamides through a modular and flexible synthesis route .
Industrial Production Methods: Industrial production of this compound may involve large-scale copper-catalyzed coupling reactions due to their efficiency and scalability. The use of trichloroethene as a precursor also provides a cost-effective and straightforward method for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: N-Ethylprop-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triple bond into a double or single bond.
Substitution: this compound can participate in substitution reactions where the nitrogen or carbon atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxygen-containing compounds.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives and other substituted products.
Scientific Research Applications
N-Ethylprop-2-ynamide has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules and heterocycles.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: this compound derivatives may exhibit pharmacological activities, making them potential candidates for drug development.
Industry: The compound’s stability and reactivity make it useful in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethylprop-2-ynamide involves its highly polarized triple bond, which facilitates various chemical transformations. The nitrogen atom’s electron-donating ability polarizes the triple bond, enabling unique reactivity patterns. This polarization allows the compound to participate in chemo-, regio-, and stereoselective reactions, forming diverse products through different pathways .
Comparison with Similar Compounds
Ynamines: Similar to ynamides but with different substituents on the nitrogen atom.
Alkynes: Simple alkynes without nitrogen substitution.
Amides: Compounds with a carbonyl group attached to a nitrogen atom.
Uniqueness: N-Ethylprop-2-ynamide stands out due to its unique combination of an ethyl group and a prop-2-ynamide structure. This combination imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry. Unlike simple alkynes, the presence of the nitrogen atom in this compound enhances its reactivity and allows for more diverse chemical transformations .
Properties
IUPAC Name |
N-ethylprop-2-ynamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-3-5(7)6-4-2/h1H,4H2,2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJYKFBXZVSIRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30577775 | |
Record name | N-Ethylprop-2-ynamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30577775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2682-33-9 | |
Record name | N-Ethyl-2-propynamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2682-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethylprop-2-ynamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30577775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethylprop-2-ynamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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